Spectroscopic Profile of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate: A Technical Guide
Spectroscopic Profile of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, a key organic intermediate. This document details the expected data from core spectroscopic techniques, outlines standardized experimental protocols for obtaining this data, and presents a logical workflow for its structural elucidation.
Spectroscopic Data Summary
The following tables summarize the predicted and inferred spectroscopic data for Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. This data is essential for the structural confirmation and purity assessment of the compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~7.9 | Doublet | ~2.0 | Ar-H (ortho to NO₂ and OH) |
| 2 | ~7.2 | Doublet | ~8.5 | Ar-H (ortho to CH₂COOCH₃) |
| 3 | ~7.0 | Doublet of doublets | ~8.5, ~2.0 | Ar-H (meta to NO₂ and OH) |
| 4 | ~3.7 | Singlet | N/A | OCH₃ |
| 5 | ~3.6 | Singlet | N/A | CH₂ |
| 6 | Variable | Broad Singlet | N/A | OH |
Note: Predicted data serves as a guideline for spectral interpretation. Actual experimental values may vary based on solvent and instrument conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~171 |
| Aromatic C-OH | ~155 |
| Aromatic C-NO₂ | ~140 |
| Aromatic C-CH₂ | ~135 |
| Aromatic CH (ortho to CH₂COOCH₃) | ~130 |
| Aromatic CH (ortho to NO₂ and OH) | ~125 |
| Aromatic CH (meta to NO₂ and OH) | ~115 |
| OCH₃ | ~52 |
| CH₂ | ~40 |
Note: Predicted data serves as a guideline for spectral interpretation. Actual experimental values may vary based on solvent and instrument conditions. PubChem also indicates the availability of a ¹³C NMR spectrum for this compound.[1]
Table 3: FT-IR Spectroscopic Data (Inferred from 4-hydroxy-3-nitrophenylacetic acid)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3400 - 3200 | Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (ester) | ~1735 | Strong |
| N-O stretch (asymmetric) | 1550 - 1500 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| N-O stretch (symmetric) | 1360 - 1320 | Strong |
| C-O stretch (ester) | 1300 - 1000 | Strong |
Note: Data is inferred from the closely related compound 4-hydroxy-3-nitrophenylacetic acid, for which FT-IR data is available.[2] The ester C=O stretch is predicted based on typical values for this functional group.
Table 4: Mass Spectrometry Data (Based on GC-MS of the target compound and MS of 4-hydroxy-3-nitrophenylacetic acid)
| m/z | Possible Fragment Ion |
| 211 | [M]⁺ (Molecular Ion) |
| 197 | [M - CH₂]⁺ or [M - NH₂]⁺ (from rearrangement) |
| 180 | [M - OCH₃]⁺ |
| 152 | [M - COOCH₃]⁺ |
| 106 | [C₆H₄(OH)(NO₂)]⁺ |
| 77 | [C₆H₅]⁺ |
Note: PubChem indicates the availability of a GC-MS spectrum for Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.[1] The fragmentation pattern is further informed by the mass spectrum of the corresponding carboxylic acid, 4-hydroxy-3-nitrophenylacetic acid, which shows a base peak at m/z 152 and a molecular ion peak at m/z 197.
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate are provided below. These protocols represent standard procedures in organic chemistry and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the sample's solubility.
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Instrument Setup:
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Place the NMR tube in the spectrometer's probe.
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Lock the field frequency using the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
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Data Acquisition: Acquire the ¹H NMR spectrum.
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Data Processing:
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Apply Fourier transformation to the raw data.
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Phase the spectrum to obtain a flat baseline.
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Calibrate the chemical shift scale using the residual solvent peak as a reference.
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Integrate the signals to determine the relative ratios of the protons.
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Analyze the splitting patterns (multiplicity) and coupling constants (J values).
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2.1.2 ¹³C NMR Spectroscopy
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Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of a deuterated solvent.
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Instrument Setup:
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Follow the same initial setup steps as for ¹H NMR (locking and shimming).
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Select the appropriate ¹³C NMR experiment (e.g., proton-decoupled).
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Set acquisition parameters, which will generally require a larger number of scans and may involve a wider spectral width compared to ¹H NMR.
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Data Acquisition: Acquire the ¹³C NMR spectrum.
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Data Processing:
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Apply Fourier transformation.
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Phase the spectrum.
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Calibrate the chemical shift scale using the solvent signal as a reference.
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Identify the chemical shifts of the different carbon atoms.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):
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Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
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Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
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Sample Preparation (Thin Film Method):
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Dissolve a small amount of the sample in a volatile solvent (e.g., acetone, dichloromethane).
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Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
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Data Acquisition:
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Place the sample (pellet or film) in the spectrometer's sample holder.
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Record a background spectrum of the empty sample holder (or a blank KBr pellet).
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Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
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Sample Preparation:
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For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile solvent to an appropriate concentration (typically in the ppm range).
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For direct infusion, prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).
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Instrument Setup:
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Choose the appropriate ionization technique (e.g., Electron Ionization - EI for GC-MS, Electrospray Ionization - ESI for direct infusion).
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Set the mass analyzer parameters, including the mass range to be scanned.
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Data Acquisition:
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If using GC-MS, inject the sample into the GC, where it will be separated before entering the mass spectrometer.
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If using direct infusion, introduce the sample solution directly into the ionization source.
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The mass spectrometer will ionize the sample and separate the resulting ions based on their mass-to-charge ratio (m/z).
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Data Analysis:
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Identify the molecular ion peak to determine the molecular weight of the compound.
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Analyze the fragmentation pattern to gain information about the structure of the molecule.
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Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized organic compound like Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
This guide provides a foundational understanding of the spectroscopic properties of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. Researchers and scientists can utilize this information for compound identification, quality control, and as a basis for further studies in drug development and other chemical applications.
